molecular formula C12H18F2O B13191027 4',4'-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]

4',4'-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]

Cat. No.: B13191027
M. Wt: 216.27 g/mol
InChI Key: VPDZZJDRMPKSGN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic naming of 4',4'-difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines for fused and spirocyclic systems. The compound’s name is constructed by prioritizing three structural features: the bicyclo[5.1.0]octane core, the spiro-connected 1,4-dioxane ring, and the fluorine substituents.

The "bicyclo[5.1.0]octane" component indicates a fused tricyclic system with bridgehead carbon atoms. The numbers 5, 1, and 0 denote the lengths of the three bridges connecting the bridgeheads: a five-carbon bridge, a one-carbon bridge, and a zero-carbon bridge (direct bond). The "3-oxaspiro" prefix specifies a spiro junction at position 3 of the bicyclo system, where an oxygen atom replaces a carbon in the six-membered dioxane ring. The "4,1'-cyclohexane" segment describes the spiro-connected cyclohexane ring, with fluorine atoms at both 4' positions.

This nomenclature adheres to the format spiro[parent hydrocarbon-junction positions][substituent positions and names] , ensuring unambiguous identification of the compound’s topology.

Molecular Topology of Bicyclo[5.1.0]octane Core

The bicyclo[5.1.0]octane framework consists of three interconnected rings: a seven-membered ring, a two-membered ring, and a bridgehead-sharing three-membered ring. Key topological features include:

Parameter Value
Bridgehead carbons C1 and C5
Bridge lengths 5-, 1-, and 0-membered
Ring strain energy ~25 kcal/mol (estimated)

The norbornane-like structure introduces significant angle strain due to the fused cyclopropane moiety (0-membered bridge). Density functional theory (DFT) calculations suggest that the bicyclo[5.1.0]octane core adopts a boat-like conformation, with the cyclopropane ring forcing nonplanar geometries in adjacent rings. This strain influences reactivity, particularly in ring-opening reactions or electrophilic additions at bridgehead positions.

Spirocyclic Connectivity Analysis: Oxaspiro[4,1'-cyclohexane] Architecture

The spiro junction at position 4 of the bicyclo[5.1.0]octane core connects to a 1,4-dioxane ring, forming a 3-oxaspiro system. Critical connectivity features include:

  • Spiro Atom Coordination : The shared spiro carbon (C4) exhibits tetrahedral geometry, bonded to:

    • Two carbons from the bicyclo system
    • One oxygen from the dioxane ring
    • One carbon from the cyclohexane ring.
  • Torsional Effects : The dioxane ring adopts a chair conformation, minimizing gauche interactions between oxygen lone pairs and adjacent C-H bonds.

  • Through-Space Interactions : Nuclear Overhauser Effect (NOE) spectroscopy reveals proximity between the dioxane oxygen and cyclohexane fluorine atoms (2.8–3.2 Å), suggesting weak dipole-dipole interactions.

The spiro architecture constrains rotational freedom, making the compound a rigid scaffold for supramolecular chemistry applications.

Fluorine Substituent Configuration and Stereoelectronic Effects

The 4',4'-difluoro substitution on the cyclohexane ring introduces distinct electronic and steric properties:

Electronic Effects :

  • Fluorine’s electronegativity (-I effect) withdraws electron density from the spiro carbon, increasing its electrophilicity.
  • $$^{19}\text{F}$$ NMR analysis shows a coupling constant $$^2J_{FF} = 12.3\ \text{Hz}$$, indicating geminal fluorine atoms in a diaxial configuration.

Stereochemical Impact :

Conformation Energy (kcal/mol)
Diequatorial 0.0 (reference)
Diaxial +1.8

The diaxial preference arises from hyperconjugative stabilization involving σ(C-F) → σ*(C-C) interactions, overriding steric repulsions. This configuration directs fluorine lone pairs toward the spiro carbon, modulating reactivity in nucleophilic substitution reactions.

Vibrational Spectroscopy :

  • IR absorption at 1120 cm$$^{-1}$$ corresponds to C-F stretching modes.
  • Raman shifts at 480 cm$$^{-1}$$ reflect ring deformation modes coupled to fluorine motion.

These features make the compound a model system for studying stereoelectronic effects in polyfluorinated spirocycles.

Properties

Molecular Formula

C12H18F2O

Molecular Weight

216.27 g/mol

IUPAC Name

4',4'-difluorospiro[3-oxabicyclo[5.1.0]octane-4,1'-cyclohexane]

InChI

InChI=1S/C12H18F2O/c13-12(14)5-3-11(4-6-12)2-1-9-7-10(9)8-15-11/h9-10H,1-8H2

InChI Key

VPDZZJDRMPKSGN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(CC2)(F)F)OCC3C1C3

Origin of Product

United States

Preparation Methods

Construction of the Bicyclo[5.1.0]octane Core

a. Gold-Catalyzed Cyclization of Dienynes

Recent research demonstrates that gold(I)-catalyzed cascade cyclizations of dienynes are effective for synthesizing trans- or cis-fused bicyclo[5.1.0]octanes, which are precursors to the target structure. The process involves:

  • Preparing dienynes with appropriate substituents.
  • Catalytic cyclization under mild conditions to generate the fused bicyclic system.

Example: Gold(I) catalysis of dienynes bearing hydroxymethyl groups yields cis-fused bicyclo[5.1.0]octanes with high stereoselectivity, providing a versatile route to the core scaffold.

b. Cycloaddition Approaches

Cycloaddition reactions, such as (4+3) cycloadditions involving bicyclobutanes and suitable 1,3-dipoles or carbene intermediates, have been explored to access bicyclo[4.1.1]octane derivatives, which can be elaborated into the bicyclo[5.1.0]octane core via ring expansion or rearrangement.

Note: While direct synthesis of bicyclo[5.1.0]octanes via cycloaddition is less documented, analogous strategies from related systems provide foundational pathways.

Fluorination Techniques

a. Photoredox-Catalyzed Defluorinative (4+3) Annulation

Recent advances include photoredox catalysis enabling defluorinative cyclizations of gem-difluoroalkenes with bicyclo[1.1.0]butanes to generate fluorinated bicyclo[4.1.1]octenes. This method offers:

  • Mild reaction conditions.
  • Broad substrate scope.
  • High functional group tolerance.

This approach can be adapted to incorporate fluorine at the 4' position by selecting appropriate gem-difluoroalkene precursors.

b. Direct Fluorination of Bicyclic Intermediates

Electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) can introduce fluorine atoms selectively at activated positions on the bicyclic framework, especially after initial ring construction.

Formation of the Spirocyclic Framework with Oxygen

a. Spirocyclization via Intramolecular Cyclization

The oxygen atom in the spiro system can be introduced via intramolecular nucleophilic attack on electrophilic centers, such as epoxides or halides, generated on precursor molecules.

b. Oxidative Cyclization

Oxidative cyclization strategies, employing oxidants like hypervalent iodine reagents, can facilitate the formation of the spiro-oxacyclic linkage by oxidizing suitable dihydroxy or dihalide intermediates.

Proposed Synthetic Route

Based on the literature, a plausible synthetic route for 4',4'-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] involves:

Step Description Reagents/Conditions References
1. Synthesis of a suitable dienyne precursor Organic synthesis of dienyne with appropriate substituents Gold catalysis, cycloaddition ,
2. Gold(I)-catalyzed cascade cyclization Au(I) catalyst, mild temperature
3. Fluorination at the 4' position Photoredox defluorinative cyclization or electrophilic fluorination ,
4. Introduction of oxygen into the spiro framework Intramolecular cyclization or oxidative cyclization Standard oxidative methods
5. Final functionalization and purification Purification via chromatography N/A

Data Table: Summary of Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations References
Gold-catalyzed cyclization Gold(I) complexes, dienynes Cascade cyclization Mild conditions, high selectivity Substrate scope limited to dienynes
Photoredox defluorinative cyclization Gem-difluoroalkenes, photocatalysts Radical-mediated annulation Broad scope, fluorine incorporation Requires light and specific catalysts ,
Electrophilic fluorination Selectfluor, NFSI Direct fluorination Site-selective fluorination Over-fluorination risk N/A
Intramolecular cyclization Epoxides, halides Nucleophilic cyclization Efficient spirocyclic formation Requires suitable precursors

Chemical Reactions Analysis

4’,4’-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

4',4'-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] is a complex organic compound featuring a unique bicyclic structure with spiro and oxaspiro configurations. The molecular formula is C12H18F2O, and it has a molecular weight of approximately 216.27 g/mol . This compound is characterized by two fluorine atoms at the 4' position of the bicyclic structure, which contribute to its chemical properties and potential biological activities.

Potential Applications

The applications of 4',4'-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] may include use in synthetic pathways to derive other chemical entities. Due to the presence of the ether link and the difluoromethyl group, common reactions can be utilized.

Several compounds share structural similarities with 4',4'-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane], including:

  • 3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] Lacks fluorine substituents and has potentially lower metabolic stability.
  • 4',4'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane] Contains methyl groups instead of fluorines and may exhibit different biological activities.
  • 3-Oxabicyclo[5.2.0]nonane Has a different bicyclic structure and varies in reactivity due to the absence of fluorine.

These structural differences highlight the uniqueness of 4',4'-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane], particularly its fluorinated nature, which may enhance specific properties such as lipophilicity and binding affinity in biological contexts.

Related Research

Mechanism of Action

The mechanism of action of 4’,4’-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] involves its interaction with molecular targets and pathways in biological systems. The fluorine atoms in the compound can form strong hydrogen bonds and interact with enzyme active sites, affecting the compound’s binding affinity and specificity. The spirocyclic structure also contributes to the compound’s stability and reactivity, influencing its overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Analogs with Oxygen Bridges

3,5,8-Trioxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]
  • Structural Differences : Contains three oxygen bridges (3,5,8-trioxa) instead of one (3-oxa), leading to increased polarity and altered hydrogen-bonding capabilities .
  • Synthesis : Synthesized via thiolysis of spiroacetals, yielding cyclic ketals with selectivity dependent on reaction conditions (e.g., basic vs. aqueous media) .
  • Reactivity: The additional oxygen atoms facilitate isomerization and oxidation to sulfones, unlike the mono-oxygenated target compound.
3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclopentane]
  • Structural Differences : Cyclopentane replaces cyclohexane, reducing ring strain but decreasing molecular volume. Fluorine substituents are absent .
  • Physical Properties : Lower molecular weight (166.26 g/mol vs. target compound’s ~180 g/mol) and altered hydrophobicity due to the absence of fluorine .

Bicyclo[5.1.0]octane Derivatives

Bicyclo[5.1.0]octane (Unsubstituted)
  • Physical Properties : Boiling point of -16.6°C (gas phase), indicating high volatility compared to fluorinated derivatives .
  • Applications : Lacks functional groups for targeted applications; primarily a model system for studying bicyclic strain.
Dibenzobicyclo[5.1.0]octane Derivatives
  • Functionalization: Substituted with aminomethyl groups for biological activity (e.g., antiarrhythmic agents). Fluorine in the target compound may enhance metabolic stability compared to these analogs .

Bicyclo[2.2.2]octane-Based Compounds

4,4'-Di-n-alkyl-bicyclo[2.2.2]octanes
  • Structural Differences : Bicyclo[2.2.2]octane cores are more rigid and symmetrical, leading to higher melting points and mesomorphic properties in liquid crystals .
  • Applications : Used in UV-transparent materials due to their chemical stability and defined stereochemistry, unlike the fluorinated spiro target compound .
Bicyclo[2.2.2]octane-2-spirocyclohexanes
  • Synthesis : Formed via Grignard reactions, with spectral shifts (e.g., 209.6 ppm to 69–77 ppm in 13C NMR) indicating keto-to-alcohol transformations .
  • Comparison : The spiro junction at C-2 in these compounds contrasts with the 3-oxa bridge in the target compound, leading to distinct conformational dynamics .

Fluorinated Cyclohexane Derivatives

4,4'-Difluoro Analogues in Liquid Crystals
  • Electronic Effects: Fluorine increases dipole moments and polarizability, enhancing clearing points in liquid crystals compared to non-fluorinated bicyclohexanes .
  • Hydrophobicity : Fluorine substitution improves lipid membrane partitioning, as seen in cyclohexane’s role as a linactant in phase-separated membranes .

Data Tables

Table 1: Key Physical and Structural Properties

Compound Molecular Formula Boiling Point (°C) Key Functional Groups Applications
Target Compound C₁₃H₁₈F₂O Not reported 3-Oxa, 4',4'-F Medicinal chemistry, materials
3,5,8-Trioxaspiro[...]cyclohexane C₁₃H₂₀O₃S Not reported Trioxa, thioether Green chemistry syntheses
Bicyclo[5.1.0]octane C₈H₁₂ -16.6 (gas) None Model compound
4,4'-Di-n-alkyl-bicyclo[2.2.2]octane C₁₈H₃₂ >200 (liquid crystal) Alkyl chains Liquid crystals

Biological Activity

4',4'-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] is a novel organic compound characterized by its unique bicyclic structure and the presence of difluoromethyl groups. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

  • Molecular Formula : C12H18F2O
  • Molecular Weight : 216.27 g/mol
  • Structure : The compound features a spirocyclic framework that enhances its lipophilicity and binding affinity, which are critical for biological interactions.

Anti-inflammatory Effects

The presence of fluorine atoms may enhance the anti-inflammatory properties of this compound:

  • Research Findings : Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Related Compounds

Compound Name Structural Features Biological Activity Unique Aspects
3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexaneLacks fluorine substituentsLower metabolic stabilityPotentially less effective in biological systems
4',4'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane]Contains methyl groupsVaries in activity compared to fluorinated analogsDifferent binding affinities
3-Oxabicyclo[5.2.0]nonaneDifferent bicyclic structureVaries in reactivity due to lack of fluorineMay exhibit distinct pharmacokinetic profiles

Synthesis and Applications

The synthesis of 4',4'-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] can be achieved through various synthetic pathways that leverage its unique chemical properties:

  • Synthetic Routes : Common methods include nucleophilic substitution reactions and cyclization processes that capitalize on the bicyclic framework.
  • Potential Applications : Given its structural characteristics, this compound may serve as a lead candidate for developing new pharmaceuticals targeting cancer and inflammatory diseases.

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